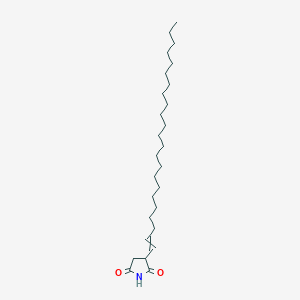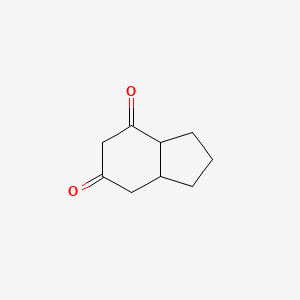
Tetrahydro-1H-indene-4,6(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1H-indene-4,6(2H,5H)-dione is an organic compound that belongs to the class of indene derivatives These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-indene-4,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance yield and efficiency.
化学反应分析
Types of Reactions
Tetrahydro-1H-indene-4,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce more saturated hydrocarbons.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of fine chemicals and materials.
作用机制
The mechanism by which Tetrahydro-1H-indene-4,6(2H,5H)-dione exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular functions.
相似化合物的比较
Similar Compounds
Indene: A simpler compound with a similar bicyclic structure but lacking the additional functional groups.
Tetralin: Another bicyclic compound with a fully saturated cyclohexane ring fused to a benzene ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
属性
CAS 编号 |
116416-73-0 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
1,2,3,3a,7,7a-hexahydroindene-4,6-dione |
InChI |
InChI=1S/C9H12O2/c10-7-4-6-2-1-3-8(6)9(11)5-7/h6,8H,1-5H2 |
InChI 键 |
ZRUZXXSVTYADQV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(=O)CC(=O)C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


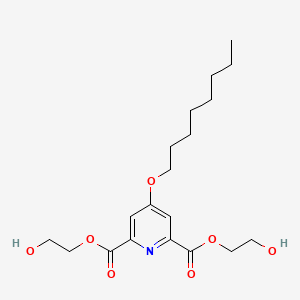
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
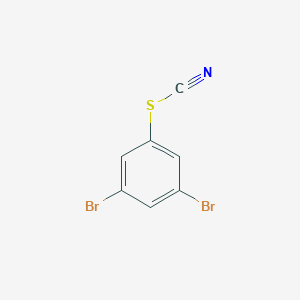
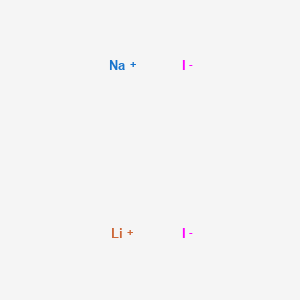
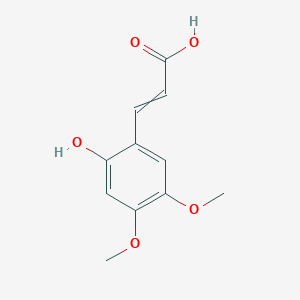
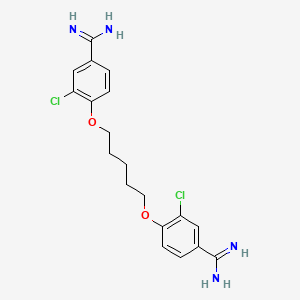
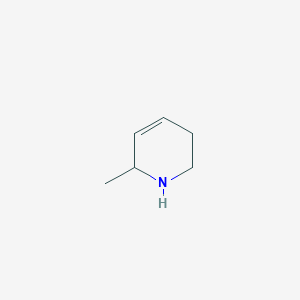
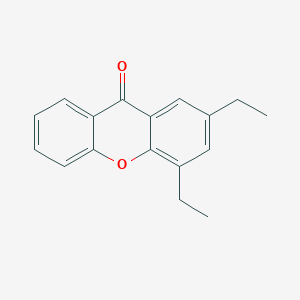
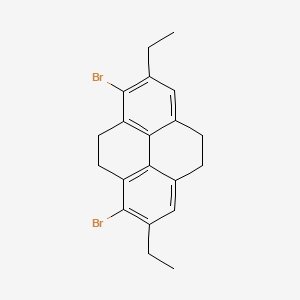

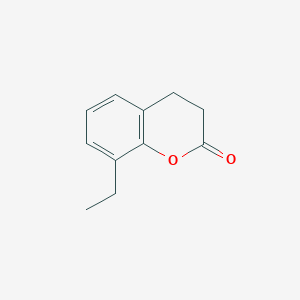
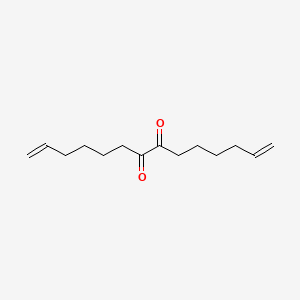
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
